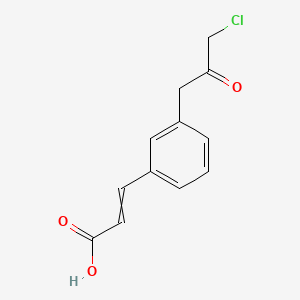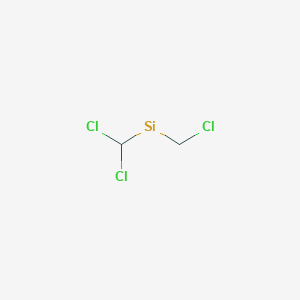
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a furan ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-(furan-3-yl)pyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 2-position of the pyridine ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: The boronic acid group can be removed through protodeboronation, which involves the reaction with a proton source in the presence of a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
Biaryl Compounds: The Suzuki-Miyaura coupling reaction with this compound typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including kinase inhibitors and receptor antagonists.
Material Science: The compound is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of (2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
類似化合物との比較
Similar Compounds
- (6-(furan-2-yl)pyridin-3-yl)boronic acid
- 2-Furanylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a furan ring on the pyridine core. This structural feature enhances its reactivity and versatility in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C9H7BBrNO3 |
|---|---|
分子量 |
267.87 g/mol |
IUPAC名 |
[2-bromo-6-(furan-3-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO3/c11-9-4-7(10(13)14)3-8(12-9)6-1-2-15-5-6/h1-5,13-14H |
InChIキー |
JUVKMCKBOWYYAG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)Br)C2=COC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)

![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)
![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

